N(1)Gly-DL-Arg-DL-N(Me)Lys-DL-Phg-DL-Asp(1)-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of c(phg-isoDGR-(NMe)k) involves the N-methylation of isoDGR peptides. The process typically includes the use of specific reagents and conditions to achieve the desired cyclic structure . The exact synthetic route may vary, but it generally involves multiple steps of peptide synthesis, cyclization, and purification .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
c(phg-isoDGR-(NMe)k) primarily undergoes peptide bond formation and cyclization reactions during its synthesis . It is also involved in binding interactions with integrins, which are crucial for its biological activity .
Common Reagents and Conditions
Common reagents used in the synthesis of c(phg-isoDGR-(NMe)k) include N-methylating agents, peptide coupling reagents, and solvents like dimethyl sulfoxide (DMSO) . The reactions are typically carried out under controlled conditions to ensure the formation of the desired cyclic structure .
Major Products
The major product of these reactions is the cyclic peptide c(phg-isoDGR-(NMe)k), which is characterized by its high affinity for α5β1 integrin .
Scientific Research Applications
c(phg-isoDGR-(NMe)k) has several important applications in scientific research:
Cancer Biology: It is used as a ligand for α5β1 integrin, which plays a role in tumor growth and metastasis.
Molecular Imaging: The compound is trimerized with the chelator TRAP and used as a positron-emission tomography tracer for monitoring α5β1 integrin expression in mouse xenografts.
Drug Development: Its high affinity for α5β1 integrin makes it a valuable tool in the development of integrin-targeted therapies.
Mechanism of Action
c(phg-isoDGR-(NMe)k) exerts its effects by binding selectively to the α5β1 integrin . This binding inhibits the integrin’s interaction with its natural ligands, thereby affecting cell adhesion, migration, and signaling pathways involved in tumor progression . The compound’s high affinity for α5β1 integrin is due to its specific cyclic structure and N-methylation .
Comparison with Similar Compounds
Similar Compounds
cRGD Peptides: These peptides also target integrins but have different selectivity profiles.
isoDGR Peptides: Similar to c(phg-isoDGR-(NMe)k), these peptides target integrins but may lack the N-methylation modification.
Uniqueness
c(phg-isoDGR-(NMe)k) is unique due to its high selectivity and potency for α5β1 integrin, which is enhanced by the N-methylation of isoDGR peptides . This modification improves its binding affinity and stability, making it a valuable tool in integrin-targeted research and therapy development .
Properties
IUPAC Name |
8-(4-aminobutyl)-5-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,16-pentaoxo-11-phenyl-1,4,7,10,13-pentazacyclohexadecane-14-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N9O7/c1-36-19(11-5-6-12-28)23(39)35-22(16-8-3-2-4-9-16)24(40)34-18(26(42)43)14-20(37)32-15-21(38)33-17(25(36)41)10-7-13-31-27(29)30/h2-4,8-9,17-19,22H,5-7,10-15,28H2,1H3,(H,32,37)(H,33,38)(H,34,40)(H,35,39)(H,42,43)(H4,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBSPGRUJJJNPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N9O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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